4,6-Dichloro-5-ethyl-2-methylpyrimidine
Description
4,6-Dichloro-5-ethyl-2-methylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, an ethyl group at position 5, and a methyl group at position 2. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Properties
IUPAC Name |
4,6-dichloro-5-ethyl-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2/c1-3-5-6(8)10-4(2)11-7(5)9/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLNGAJWQZIWRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N=C1Cl)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601277882 | |
| Record name | 4,6-Dichloro-5-ethyl-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601277882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175139-08-9 | |
| Record name | 4,6-Dichloro-5-ethyl-2-methylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175139-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dichloro-5-ethyl-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601277882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dichloro-5-ethyl-2-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Pyrimidine Ring Assembly via Malonate-Amidine Condensation
The reaction between acetamidine hydrochloride and dimethyl malonate under basic conditions forms 4,6-dihydroxy-2-methylpyrimidine, a precursor to the target compound. Adjusting the malonate ester to ethyl methyl malonate introduces an ethyl group at position 5 during ring formation.
Reaction Conditions :
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Solvent : Methanol or ethanol (150–200 mL per 0.1 mol substrate)
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Base : Sodium methoxide (1.5–2.0 equiv)
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Temperature : 18–25°C
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Time : 3–5 hours
Mechanistic Insight :
The base deprotonates the malonate ester, enabling nucleophilic attack by the amidine. Cyclization produces the dihydroxypyrimidine core, with the ethyl group at position 5 originating from the malonate’s ester moiety.
Chlorination Methodologies
Triphosgene-Mediated Chlorination
Triphosgene (bis(trichloromethyl) carbonate) replaces traditional chlorinating agents like POCl₃, offering safer handling and reduced environmental impact.
Protocol :
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Reagents :
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Triphosgene (2.0–2.5 equiv)
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Base: N,N-diethylaniline (2.0–3.0 equiv)
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Solvent: Dichloroethane (4–8 mL/g substrate)
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Procedure :
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Reflux the dihydroxypyrimidine with N,N-diethylaniline in dichloroethane.
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Add triphosgene dissolved in dichloroethane dropwise.
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Maintain reflux for 6–8 hours.
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Yield Optimization :
| Scale (mol) | Triphosgene (equiv) | Yield (%) | Purity (%) |
|---|---|---|---|
| 0.08 | 2.5 | 92 | 98.5 |
| 0.8 | 2.2 | 90 | 97.8 |
| 2.4 | 2.0 | 88 | 96.2 |
Data derived from patent examples
Advantages :
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Eliminates toxic phosgene gas generation.
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Compatible with industrial-scale production.
Alternative Routes for Ethyl Group Introduction
Post-Chlorination Alkylation
Introducing the ethyl group after chlorination involves nucleophilic substitution at position 5. This method is less common due to the low reactivity of chlorinated pyrimidines.
Conditions :
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Alkylating Agent : Ethyl bromide (1.2 equiv)
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Catalyst : Tetrabutylammonium iodide (0.1 equiv)
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Solvent : DMF, 80°C, 12 hours
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Yield : 45–55%
Limitations :
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Competing side reactions at positions 4 and 6.
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Requires rigorous purification.
Modified Malonate Esters
Using diethyl malonate instead of dimethyl malonate during ring synthesis directly incorporates an ethyl group at position 5.
Case Study :
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Malonate : Diethyl malonate (1.1 equiv)
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Amidine : Acetamidine hydrochloride (1.0 equiv)
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Yield of Dihydroxy Intermediate : 78%
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Chlorination Yield : 85%
Trade-offs :
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Higher cost of diethyl malonate.
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Longer reaction times for ester hydrolysis.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Modern facilities employ continuous flow systems to enhance reproducibility and safety:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 8–10 h | 2–3 h |
| Triphosgene Usage | 2.5 equiv | 2.0 equiv |
| Annual Capacity | 10 tons | 50 tons |
Benefits :
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Reduced solvent waste.
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Real-time monitoring of exothermic chlorination step.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-5-ethyl-2-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The ethyl and methyl groups can undergo oxidation to form corresponding alcohols or carboxylic acids. Reduction reactions can also modify these groups.
Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups like amines, ethers, and thioethers.
Oxidation: Products include alcohols, aldehydes, and carboxylic acids.
Reduction: Products include reduced forms of the ethyl and methyl groups, such as ethane and methane derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Heterocycles
4,6-Dichloro-5-ethyl-2-methylpyrimidine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its chlorinated structure allows for various nucleophilic substitution reactions, leading to the formation of diverse derivatives with potential biological activities. For instance, it can be reacted with organolithium reagents to synthesize new pyrimidine derivatives through regioselective nucleophilic attacks.
Comparison of Synthetic Routes
The synthesis of this compound typically involves chlorination processes using phosphorus oxychloride (POCl₃) or alternative methods that reduce environmental impact. The following table summarizes common synthetic methods:
| Method | Reagents Used | Yield | Environmental Impact |
|---|---|---|---|
| Chlorination with POCl₃ | 5-Ethyl-2-methylpyrimidine + POCl₃ | Moderate | High |
| Triphosgene method | 4,6-Dihydroxy-2-methylpyrimidine + Triphosgene | High | Low |
Biological Research
Enzyme Inhibition Studies
The compound is investigated for its role as an enzyme inhibitor. The presence of chlorine atoms enhances its binding affinity to specific molecular targets, making it valuable in studying biochemical pathways and potential drug interactions. Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial and anticancer activities.
Case Study: Anticancer Potential
Research has indicated that certain pyrimidine derivatives can act as intermediates in the synthesis of cancer therapies. For example, this compound is noted for its potential as an intermediate in the synthesis of Dasatinib, a drug used in treating chronic myeloid leukemia .
Medicinal Applications
Pharmaceutical Development
The compound is being explored for its therapeutic properties. Its derivatives have shown promise in various pharmacological applications, including:
- Antimicrobial Agents: Some derivatives exhibit activity against bacterial and fungal strains.
- Antiviral Compounds: Research is ongoing to evaluate their efficacy against viral infections.
- Anticancer Drugs: As mentioned earlier, it plays a role in synthesizing compounds with anticancer properties.
Industrial Applications
Agrochemicals and Dyes Production
In the industrial sector, this compound is utilized in producing agrochemicals and specialty dyes. Its reactivity allows for the development of formulations that enhance crop protection and colorfastness in dyes.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-ethyl-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the ethyl and methyl groups contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent or non-covalent interactions with the active site, leading to the disruption of normal biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-2-methylpyrimidine
- 4,6-Dichloro-5-methylpyrimidine
- 4,6-Dichloro-2-ethylpyrimidine
Uniqueness
4,6-Dichloro-5-ethyl-2-methylpyrimidine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups, along with the dichlorination, enhances its reactivity and potential for diverse applications compared to its analogs.
Biological Activity
4,6-Dichloro-5-ethyl-2-methylpyrimidine (C₇H₈Cl₂N₂) is a heterocyclic organic compound belonging to the pyrimidine family. This compound features two chlorine atoms at positions 4 and 6, an ethyl group at position 5, and a methyl group at position 2. Its unique structural properties make it valuable in various chemical and pharmaceutical applications. While specific biological activities of this compound are not extensively documented, its structural analogs and derivatives have shown significant pharmacological properties.
Overview of Pyrimidine Compounds
Pyrimidines are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer effects. Compounds within this class often serve as intermediates in the synthesis of pharmaceuticals or agrochemicals. The biological relevance of pyrimidine derivatives has been well-documented, with many exhibiting notable activities against various pathogens and cancers .
Antimicrobial Properties
Research indicates that pyrimidine derivatives can exhibit antimicrobial properties. For instance, some studies have shown that related compounds achieve minimum inhibitory concentrations (MIC) against bacteria such as Escherichia coli and fungi like Candida albicans . Although specific data on this compound is limited, its structural similarities to other active pyrimidines suggest potential antimicrobial activity.
Antiviral Activity
Pyrimidines have also been explored for antiviral applications. Notably, some derivatives have demonstrated effectiveness against influenza viruses, with studies reporting significant viral load reductions in infected models . While direct studies on this compound are scarce, its potential as a precursor for antiviral agents remains plausible.
Synthesis and Applications
The synthesis of this compound typically involves chlorination processes on pyrimidine derivatives. This compound can be utilized in the synthesis of more complex heterocycles through nucleophilic substitution reactions. For example:
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Involves the reaction with organolithium reagents to form C-N bonds with morpholine substituents. |
| Synthesis of Derivatives | Can lead to new pyrimidine derivatives with potential biological activities through regioselective reactions. |
The ability to modify the pyrimidine core allows for the development of new compounds with enhanced biological activities.
Recent Advances in Pyrimidine-Based Drugs
Recent literature highlights the role of pyrimidines in drug discovery. A study published in MDPI reviews various pyrimidine-based drugs that have shown promise in treating infections and cancers. For instance, certain pyrimidines exhibited potent activity against resistant strains of viruses and bacteria . The findings suggest that further exploration into compounds like this compound could yield valuable insights into their therapeutic potential.
Structural Similarities and Activity Correlation
A comparative analysis reveals that compounds structurally similar to this compound often possess significant biological activities:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| 4,6-Dichloro-2-methylpyrimidine | Chlorination at positions 4 and 6 | 0.88 |
| 4,6-Dichloro-5-methylpyrimidine | Methyl group instead of ethyl | 0.90 |
| 2-Amino-4,6-dichloro-5-methylpyrimidine | Amino substitution at position 2 | 0.88 |
These similarities indicate that modifications to the pyrimidine structure can significantly influence biological activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4,6-dichloro-5-ethyl-2-methylpyrimidine, and how do reaction conditions influence yield?
- Methodology : Nucleophilic substitution is commonly employed, where ethyl and methyl groups are introduced via alkylation reactions. Optimization of temperature (80–120°C) and solvent polarity (e.g., dichloromethane or DMF) significantly impacts yield. For example, halogenation at the 4,6-positions requires controlled stoichiometry of phosphorus oxychloride (POCl₃) to avoid over-chlorination .
- Key Data : Reaction times exceeding 12 hours may lead to side products like 5-ethyl-2-methylpyrimidine derivatives due to dehalogenation.
Q. How can the molecular structure and planarity of this compound be validated experimentally?
- Methodology : Single-crystal X-ray diffraction (XRD) is ideal for confirming planarity and bond angles. For instance, XRD studies on analogous dichloropyrimidines reveal r.m.s. deviations <0.015 Å from planarity, excluding substituents like methoxy groups .
- Complementary Techniques : NMR (¹³C for methyl/ethyl groups) and DFT calculations (e.g., B3LYP/6-31G*) validate electronic environments and non-covalent interactions .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodology : Use fume hoods and nitrile gloves to avoid dermal exposure. Short-term storage should prioritize anhydrous conditions (desiccators under nitrogen) to prevent hydrolysis. Safety data sheets for structurally similar compounds highlight acute toxicity (LD₅₀ ~250 mg/kg in rodents) .
Advanced Research Questions
Q. How do substituents at the 5-position influence reactivity in cross-coupling reactions?
- Methodology : The 5-ethyl group sterically hinders Suzuki-Miyaura couplings, requiring bulky palladium catalysts (e.g., XPhos-Pd). Comparative studies with 5-methoxy analogs show reduced yields (45% vs. 72%) due to electron-donating effects .
- Data Contradiction : While ethyl groups generally reduce electrophilicity, nitro substituents at the 5-position enhance reactivity in SNAr reactions .
Q. What computational methods are best suited to predict the biological activity of this compound?
- Methodology : Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to targets like thymidine phosphorylase. Fukui indices derived from DFT calculations identify nucleophilic sites (e.g., N1 and Cl atoms) for covalent inhibitor design .
- Experimental Validation : In vitro assays using 5-substituted analogs show IC₅₀ values of 0.8–3.2 µM against cancer cell lines, correlating with computed HOMO-LUMO gaps .
Q. How can crystallization challenges (e.g., polymorphism) be addressed during structural analysis?
- Methodology : Slow evaporation in toluene/hexane mixtures (1:3 v/v) at 4°C promotes single-crystal growth. For polymorph screening, vary solvents (acetonitrile vs. THF) and monitor via PXRD. Cl···N halogen bonds (3.09–3.10 Å) stabilize 3D frameworks, as observed in X-ray studies .
Q. What analytical techniques resolve impurities in synthesized batches of this compound?
- Methodology : HPLC (C18 column, acetonitrile/water gradient) detects chlorinated byproducts. GC-MS identifies volatile degradation products (e.g., ethyl chloride). Purity >95% is achievable via recrystallization in ethanol .
Q. How does solvent choice impact the stability of this compound in solution?
- Methodology : Avoid DMSO due to nucleophilic degradation; NMR stability studies in CDCl₃ show <5% decomposition over 72 hours. LC-MS monitoring in acetonitrile confirms intact molecular ions ([M+H]⁺ m/z 235.2) .
Methodological Considerations for Data Interpretation
- Contradictory Data : Discrepancies in reaction yields (e.g., ethyl vs. methoxy substituents) may arise from solvent polarity effects or competing reaction pathways. Always cross-validate with control experiments .
- Advanced Characterization : Pair XRD with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., Cl···Cl contacts contribute 12.4% to crystal packing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
